molecular formula C13H17BrN2O3 B592207 tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate CAS No. 1227381-94-3

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate

Cat. No.: B592207
CAS No.: 1227381-94-3
M. Wt: 329.194
InChI Key: PTMREHLSIQVEMU-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H17BrN2O3 . It has an average mass of 329.190 Da and a monoisotopic mass of 328.042236 Da .

Scientific Research Applications

Synthesis and Radiochemistry

  • Nicotinic Receptor Ligand Synthesis : The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors, involved coupling with tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate (Karimi & Långström, 2002).

Chemical Synthesis and Modification

  • Azetidine-2-Carboxylic Acid Analogs : Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester (Sajjadi & Lubell, 2008).
  • Novel Compound Synthesis : Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, useful for deriving novel compounds, was synthesized efficiently (Meyers et al., 2009).
  • Diels-Alder Reaction : Involvement in the Diels-Alder reaction of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate (Padwa et al., 2003).
  • Cycloaddition Reactions : Masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions using silylmethyl-substituted aziridine and azetidine (Yadav & Sriramurthy, 2005).

Biochemical Research and Antimicrobial Agents

  • Antimicrobial Agent Synthesis : Synthesized compounds including 3-(4-bromo phenyl) azetidine showed potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate”. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Mode of Action

It is known that the bromopyridinyl group and the azetidine ring in the structure could potentially interact with various biological targets .

Pharmacokinetics

The compound’s molecular weight (32919 g/mol) suggests that it may have suitable properties for oral bioavailability .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable under inert atmosphere and should be stored at 2-8°C .

Properties

IUPAC Name

tert-butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMREHLSIQVEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704121
Record name tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227381-94-3
Record name tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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